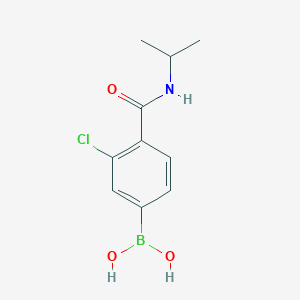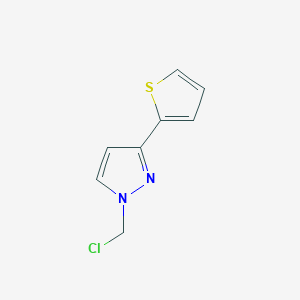
(2-(Dicyclohexylphosphino)phenyl)(phenyl)methanon
Übersicht
Beschreibung
2-(Dicyclohexylphosphino)benzophenone (DCBP) is a chemical compound with the molecular formula C18H25O2P. It is a colorless, odorless, crystalline solid that is soluble in most organic solvents. DCBP is used as a ligand in coordination chemistry and has been studied for its application in a variety of fields, including organic synthesis, catalysis, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Buchwald-Hartwig-Kreuzkupplung
Diese Verbindung wird oft als Ligand in der Buchwald-Hartwig-Kreuzkupplung eingesetzt . Diese Reaktion ist ein starkes Werkzeug zur Bildung von Kohlenstoff-Stickstoff- und Kohlenstoff-Sauerstoff-Bindungen, die Schlüsselelemente in vielen organischen Verbindungen sind.
Suzuki-Miyaura-Kupplung
2-(Dicyclohexylphosphino)benzophenon eignet sich auch für den Einsatz in der Suzuki-Miyaura-Kupplung . Diese Reaktion wird in der organischen Synthese häufig zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen eingesetzt.
Stille-Kupplung
Die Stille-Kupplung ist eine weitere Reaktion, bei der diese Verbindung Verwendung findet . Diese Reaktion dient zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen zwischen einer Organozinnverbindung und einem organischen Halogenid.
Sonogashira-Kupplung
In der Sonogashira-Kupplung wirkt diese Verbindung als Ligand . Diese Reaktion wird zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen zwischen einem Alkin und einem organischen Halogenid eingesetzt.
Negishi-Kupplung
Die Negishi-Kupplung, die zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen zwischen einer Organozinkverbindung und einem organischen Halogenid eingesetzt wird, verwendet ebenfalls diese Verbindung als Ligand .
Heck-Kupplung
In der Heck-Kupplung wird diese Verbindung verwendet, um Kohlenstoff-Kohlenstoff-Bindungen zwischen einem Alken und einem organischen Halogenid zu bilden .
Hiyama-Kupplung
Schließlich wird in der Hiyama-Kupplung, die zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen zwischen einer Organosiliciumverbindung und einem organischen Halogenid verwendet wird, ebenfalls diese Verbindung als Ligand eingesetzt .
Wirkmechanismus
Target of Action
The primary target of 2-(Dicyclohexylphosphino)phenyl)(phenyl)methanone, also known as 2-(Dicyclohexylphosphino)benzophenone, is palladium. This compound acts as a ligand, enhancing the reactivity of palladium catalysis during cross-coupling reactions .
Mode of Action
2-(Dicyclohexylphosphino)phenyl)(phenyl)methanone interacts with its target, palladium, by forming a complex. This complex enhances the reactivity of palladium, making it more effective in catalyzing cross-coupling reactions .
Biochemical Pathways
The compound plays a significant role in various biochemical pathways, particularly in cross-coupling reactions. These reactions are crucial in the synthesis of aromatic amines from aryl chlorides, bromides, and triflates .
Result of Action
The molecular and cellular effects of 2-(Dicyclohexylphosphino)phenyl)(phenyl)methanone’s action are primarily seen in its ability to enhance the reactivity of palladium catalysis during cross-coupling reactions . This results in more efficient synthesis of aromatic amines from aryl chlorides, bromides, and triflates .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Dicyclohexylphosphino)phenyl)(phenyl)methanone. For instance, it is known to be air-stable , suggesting that it can maintain its efficacy and stability in the presence of oxygen.
Biochemische Analyse
Biochemical Properties
2-(Dicyclohexylphosphino)benzophenone acts as a ligand in biochemical reactions, facilitating the formation of complexes with enzymes, proteins, and other biomolecules. It interacts with enzymes such as cytochrome P450 oxidases, which are involved in oxidative phenol coupling reactions . The nature of these interactions is primarily based on the compound’s ability to form stable complexes with metal ions, enhancing the catalytic activity of the enzymes. Additionally, 2-(Dicyclohexylphosphino)benzophenone can interact with proteins involved in metabolic pathways, influencing their function and stability.
Cellular Effects
2-(Dicyclohexylphosphino)benzophenone has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of enzymes related to thyroid hormone homeostasis, leading to changes in gene expression and metabolic processes . Furthermore, 2-(Dicyclohexylphosphino)benzophenone can impact cell signaling pathways by interacting with key signaling molecules, thereby affecting cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of 2-(Dicyclohexylphosphino)benzophenone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound forms complexes with metal ions, which can enhance or inhibit the activity of enzymes such as cytochrome P450 oxidases . These interactions can lead to changes in the catalytic activity of the enzymes, affecting various biochemical pathways. Additionally, 2-(Dicyclohexylphosphino)benzophenone can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Dicyclohexylphosphino)benzophenone can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to 2-(Dicyclohexylphosphino)benzophenone in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of 2-(Dicyclohexylphosphino)benzophenone vary with different dosages in animal models. At low doses, the compound can enhance the activity of certain enzymes and metabolic pathways, while at high doses, it can have toxic or adverse effects . Threshold effects have been observed in studies, where the compound exhibits beneficial effects at low concentrations but becomes harmful at higher concentrations. These dosage-dependent effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
2-(Dicyclohexylphosphino)benzophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in oxidative phenol coupling reactions, such as cytochrome P450 oxidases . These interactions can lead to changes in the levels of metabolites and the overall metabolic flux within cells. Additionally, 2-(Dicyclohexylphosphino)benzophenone can affect the function of metabolic pathways by modulating the activity of key regulatory enzymes.
Transport and Distribution
Within cells and tissues, 2-(Dicyclohexylphosphino)benzophenone is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific transporters that facilitate its movement across cellular membranes, influencing its localization and accumulation within cells . These interactions can affect the compound’s activity and function, as its distribution within different cellular compartments can determine its accessibility to target biomolecules.
Subcellular Localization
The subcellular localization of 2-(Dicyclohexylphosphino)benzophenone plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . These localization mechanisms ensure that 2-(Dicyclohexylphosphino)benzophenone reaches its intended targets, allowing it to exert its biochemical effects effectively. The compound’s activity can be influenced by its localization, as different cellular compartments provide distinct microenvironments that can modulate its interactions with biomolecules.
Eigenschaften
IUPAC Name |
(2-dicyclohexylphosphanylphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31OP/c26-25(20-12-4-1-5-13-20)23-18-10-11-19-24(23)27(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAAYQZZHNIMDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696511 | |
| Record name | [2-(Dicyclohexylphosphanyl)phenyl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256926-87-1 | |
| Record name | [2-(Dicyclohexylphosphanyl)phenyl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Dicyclohexylphosphino)benzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[5-(3,4-Dimethylbenzyl)-1-(3-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl](3-hydroxy-1-piperidinyl)methanone](/img/structure/B1465000.png)

![1-[2-Methoxy-4-({[2-(3-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B1465003.png)
![N-{2-[(3,5-dimethyl-1-adamantyl)oxy]ethyl}-1-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B1465004.png)

![4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1465006.png)

![3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1465011.png)


